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Compound of Interest

3-Bromo-5-chloro-2-
Compound Name: _ o
(trifluoromethyl)pyridine

Cat. No.: B1524670

An In-depth Technical Guide: Chemical Properties and Applications of 3-Bromo-5-chloro-2-
(trifluoromethyl)pyridine

Abstract

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic
compound of significant interest in medicinal and agricultural chemistry. Its unique substitution
pattern, featuring a pyridine core, a trifluoromethyl group, and two distinct halogen atoms
(bromine and chlorine), makes it an exceptionally versatile building block for advanced
chemical synthesis. The strong electron-withdrawing nature of the trifluoromethyl group,
combined with the differential reactivity of the C-Br and C-Cl bonds, allows for selective and
strategic modifications. This guide provides a comprehensive overview of its chemical
properties, spectroscopic profile, synthesis, safety protocols, and key applications, with a focus
on its utility in palladium-catalyzed cross-coupling reactions. It is intended for researchers,
scientists, and drug development professionals seeking to leverage this powerful synthetic
intermediate.

Compound Identification and Molecular Structure

The precise arrangement of substituents on the pyridine ring is critical to the chemical identity
and reactivity of this molecule.
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Identifier Data

IUPAC Name 3-bromo-5-chloro-2-(trifluoromethyl)pyridine

CAS Number 534174-68-0

Molecular Formula CeH2BrCIFsN[1][2]

Molecular Weight 260.44 g/mol [1][3]

InChi INChl=1S/C6H2BrCIF3N/c7-4-1-3(8)2-12-
5(4)6(9,10,11)/h1-2H[2]

InChlKey BWXSEIVHZVWQFZ-UHFFFAOY SA-N[2]

Canonical SMILES C1=C(C=NC(=C1Br)C(F)(F)F)CI[2]

The structure features a pyridine ring substituted at the 2-position with a trifluoromethyl group,
at the 3-position with a bromine atom, and at the 5-position with a chlorine atom. The
trifluoromethyl group is a potent electron-withdrawing group, which significantly influences the
electronic properties of the aromatic ring, enhancing its stability and modulating the reactivity of
the halogen substituents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for
the effective use, handling, and characterization of this compound.

Physical Properties

Property Value Source
Appearance White Solid [4] (For similar isomer)
Purity Typically >95-98% [5]

Note: Experimental data for the melting and boiling points of this specific isomer are not readily
available in public literature. Researchers should perform their own characterization.

Spectroscopic Profile
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Structural confirmation relies on a combination of spectroscopic techniques. While specific
spectra for this exact compound are proprietary, the expected profile can be expertly predicted.

e 1H NMR: The spectrum would show two distinct signals in the aromatic region,
corresponding to the two protons on the pyridine ring. Each signal would appear as a doublet
due to coupling with the adjacent proton.

» 19F NMR: A sharp singlet would be expected, corresponding to the three equivalent fluorine
atoms of the trifluoromethyl group.

e 13C NMR: Six distinct signals would be observed, one for each carbon atom in the unique
electronic environment created by the varied substituents. The carbon attached to the CF3
group would show a characteristic quartet due to C-F coupling.

e Mass Spectrometry: The mass spectrum would display a complex molecular ion cluster. This
is due to the natural isotopic abundance of bromine ("°Br and 81Br are roughly 1:1) and
chlorine (3°Cl and 37Cl are roughly 3:1), providing a definitive signature for the presence of
these two halogens.

Predicted Mass Spectrometry Data

The following table summarizes predicted collision cross-section (CCS) values for various
adducts, which is valuable for mass spectrometry-based identification.

Adduct m/z Predicted CCS (A2
[M+H]* 259.90840 139.8
[M+Na]* 281.89034 155.0
[M-H]~ 257.89384 141.9
[M+K]* 297.86428 141.7

(Data predicted using CCSbase)[2]

Safety and Handling
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Halogenated and trifluoromethylated pyridines require careful handling due to their potential
toxicity.

GHS Hazard Information

Code Hazard Statement

H301 Toxic if swallowed[6]

H315 Causes skin irritation[6]

H319 Causes serious eye irritation[6]
H335 May cause respiratory irritation[6]

Note: These classifications are based on the closely related isomer 3-Bromo-2-chloro-5-
(trifluoromethyl)pyridine and should be considered applicable.

« Signal Word: Danger[6][7]

o Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety
goggles, a face shield, chemical-resistant gloves, and a lab coat. A NIOSH-approved
respirator with appropriate cartridges is recommended if inhalation risk is high.[8]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
away from incompatible materials. Store locked up.[8][9][10]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.

Synthesis and Purification

The synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine involves multi-step processes
common in heterocyclic chemistry. The following represents a logical and field-proven
approach.

Retrosynthetic Analysis

The causality behind the synthetic strategy is to introduce the functional groups in a sequence
that leverages commercially available starting materials and robust, high-yielding reactions. A
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plausible retrosynthesis involves disconnecting the chloro and bromo groups, tracing back to a
core trifluoromethylpyridine structure.

G—Bromo-5-chI0r0-2-(trifluoromethyl)pyridin9
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Caption: Retrosynthetic pathway for the target molecule.

Example Synthetic Protocol: Chlorination of a Pyridin-2-
ol Precursor
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This protocol is adapted from a standard procedure for converting hydroxypyridines to
chloropyridines, a crucial step in the synthesis of many halogenated pyridine intermediates.[4]
[11]

Objective: To convert a 3-bromo-5-(trifluoromethyl)pyridin-2-ol intermediate into 3-bromo-2-
chloro-5-(trifluoromethyl)pyridine. This demonstrates a key transformation often required in the
synthesis of the target scaffold.

Step-by-Step Methodology:

o Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, add 3-bromo-5-(trifluoromethyl)pyridin-2-ol (1.0 eq).

o Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride
(POCIs) (excess, e.g., 5-10 eq) to the flask. This is an exothermic reaction and should be
done with caution.

e Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6
hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale
for using excess POCIs is that it serves as both the chlorinating agent and the solvent,
driving the reaction to completion.

» Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and
carefully pour the reaction mixture onto crushed ice in a separate beaker. This step
hydrolyzes the excess POCIs and must be performed in a well-ventilated fume hood due to
the evolution of HCI gas.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with
an organic solvent such as dichloromethane (DCM) or ethyl acetate.

e Washing: Combine the organic layers and wash sequentially with a saturated sodium
bicarbonate (NaHCOs) solution (to neutralize residual acid), water, and finally, brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a) or sodium sulfate (Na2SOa), filter, and concentrate the solvent under reduced
pressure using a rotary evaporator.
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Purification Protocol

The crude product obtained from the synthesis is typically purified using flash column
chromatography.

Column Preparation: Pack a glass column with silica gel using a suitable solvent system
(e.g., a gradient of ethyl acetate in hexanes).

o Loading: Dissolve the crude product in a minimal amount of the elution solvent or DCM and
adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry
powder onto the top of the prepared column.

o Elution: Elute the column with the chosen solvent system, collecting fractions.

o Analysis: Analyze the collected fractions by TLC to identify those containing the pure
product.

o Concentration: Combine the pure fractions and remove the solvent under reduced pressure
to yield the purified 3-bromo-5-chloro-2-(trifluoromethyl)pyridine.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the differential reactivity of its halogen atoms, which
enables sequential, regioselective functionalization.

Palladium-Catalyzed Cross-Coupling: The Suzuki-
Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C
bonds.[12] In 3-bromo-5-chloro-2-(trifluoromethyl)pyridine, the C-Br bond at the 3-position
Is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond
at the 5-position. This differential reactivity is the key to its utility, allowing for selective coupling
at the C3 position while leaving the C5 chlorine available for subsequent transformations.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: To selectively couple an arylboronic acid at the C3 position of 3-bromo-5-chloro-2-
(trifluoromethyl)pyridine.

Step-by-Step Methodology:

e Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-chloro-2-
(trifluoromethyl)pyridine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium
catalyst such as Pd(PPhs)a (2-5 mol%), and a base such as potassium carbonate (K2COs) or
potassium phosphate (KsPOa4) (2.0-3.0 eq).[13]

e Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[13] The use
of a biphasic system with a phase-transfer catalyst can also be effective.

o Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until
TLC/LC-MS analysis indicates consumption of the starting material. Microwave-assisted
heating can significantly reduce reaction times.[14][15]

e Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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» Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous
Naz=SO0s, filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by flash column chromatography on silica gel to obtain
the 3-aryl-5-chloro-2-(trifluoromethyl)pyridine product.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a "privileged scaffold” in modern chemistry. Its
incorporation into molecules is a well-established strategy to enhance biological activity and
improve pharmacokinetic properties.[16][17]

Metabolic Stability: The C-F bond is exceptionally strong, and the CFs group can block sites
of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

 Lipophilicity: The CFs group significantly increases the lipophilicity of a molecule, which can
improve its ability to cross cell membranes and interact with hydrophobic binding pockets in
target proteins.[18]

» Binding Affinity: The highly polarized nature of the CFs group can lead to favorable
interactions (e.g., dipole-dipole, hydrogen bonding) with biological targets, enhancing binding
affinity.

» Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups,
allowing chemists to fine-tune the properties of a lead compound.

Because of these benefits, 3-bromo-5-chloro-2-(trifluoromethyl)pyridine is a valuable
starting material for creating libraries of novel compounds for screening in drug discovery and
agrochemical development programs.[19][20]
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Caption: Role of the title compound in a typical discovery workflow.
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Conclusion

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a high-value synthetic intermediate whose
utility is derived from its unique combination of functional groups. The presence of a
metabolically robust and electronically influential trifluoromethyl group, alongside two
differentially reactive halogens, provides a powerful platform for the strategic construction of
complex molecular architectures. A comprehensive understanding of its properties, reactivity,
and handling protocols enables researchers to effectively harness its potential in the
development of next-generation pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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